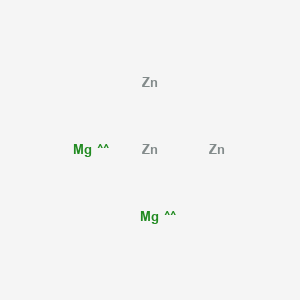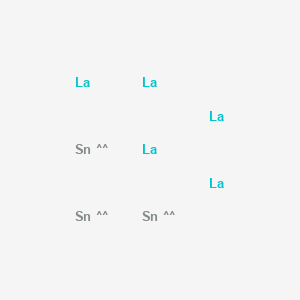
CID 71354957
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “CID 71354957” is a selective inhibitor of protein kinase D enzymes. This compound is known for its potent and selective inhibition of protein kinase D1, with an inhibitory concentration (IC50) value of 182 nanomolar. Protein kinase D enzymes play a crucial role in various cellular processes, including cell proliferation, migration, and survival. Therefore, inhibitors like this compound are valuable tools in scientific research, particularly in the study of cancer and other diseases where protein kinase D is implicated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 71354957 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a benzoxoloazepinolone core structure, followed by selective functionalization to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow chemistry may be employed to enhance production efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
CID 71354957 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups.
Applications De Recherche Scientifique
CID 71354957 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of protein kinase D in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways regulated by protein kinase D.
Medicine: Explored as a potential therapeutic agent in the treatment of diseases such as cancer, where protein kinase D is implicated in tumor growth and metastasis.
Industry: Utilized in the development of diagnostic assays and screening tools for drug discovery.
Mécanisme D'action
The mechanism of action of CID 71354957 involves the selective inhibition of protein kinase D enzymes. By binding to the active site of protein kinase D1, the compound prevents the phosphorylation of downstream targets, thereby disrupting the signaling pathways that regulate cell proliferation, migration, and survival. This inhibition leads to reduced tumor growth and metastasis in cancer models, making this compound a valuable tool in cancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
CID 755673: Another selective inhibitor of protein kinase D with similar inhibitory activity.
CID 755674: A related compound with slight structural modifications that affect its selectivity and potency.
Uniqueness
CID 71354957 is unique due to its high selectivity for protein kinase D1 compared to other protein kinases. This selectivity reduces off-target effects and enhances its utility in research applications. Additionally, its potent inhibitory activity makes it a valuable tool for studying the role of protein kinase D in various biological processes.
Propriétés
Formule moléculaire |
La5Sn3 |
|---|---|
Poids moléculaire |
1050.7 g/mol |
InChI |
InChI=1S/5La.3Sn |
Clé InChI |
SXPSAPOUAWYHKG-UHFFFAOYSA-N |
SMILES canonique |
[Sn].[Sn].[Sn].[La].[La].[La].[La].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


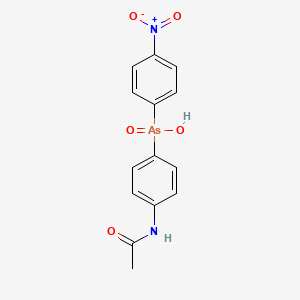
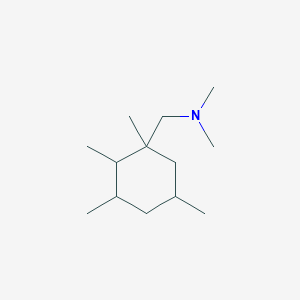
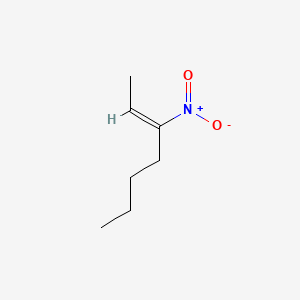

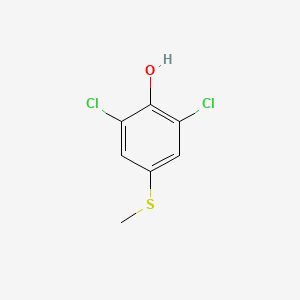

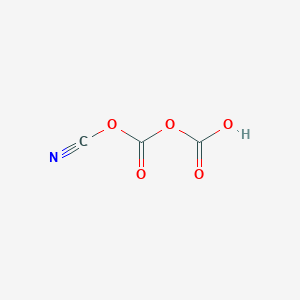
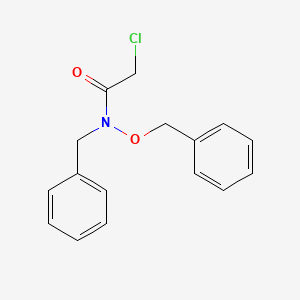
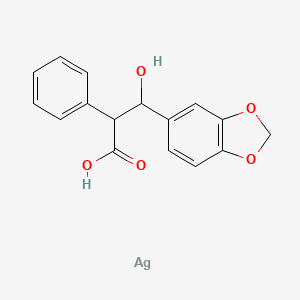

![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)
